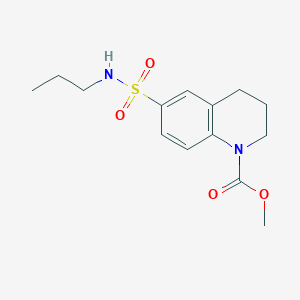![molecular formula C15H18N4O5 B15003597 Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)
Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives with different functional groups. These compounds may share some chemical properties but differ in their biological activity and applications.
Uniqueness
4-AMINO-3-{[3-ETHOXY-1-(4-METHYLPHENYL)-3-OXOPROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N4O5 |
|---|---|
Poids moléculaire |
334.33 g/mol |
Nom IUPAC |
ethyl 3-[(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C15H18N4O5/c1-3-23-12(20)8-11(10-6-4-9(2)5-7-10)17-15(21)13-14(16)18-24-19(13)22/h4-7,11H,3,8H2,1-2H3,(H2,16,18)(H,17,21) |
Clé InChI |
UWNGCVTTYAZCAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=[N+](ON=C2N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)
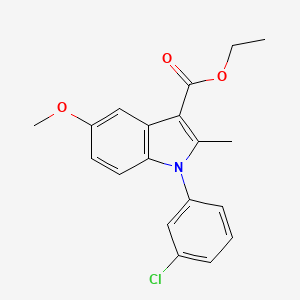
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)
![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)

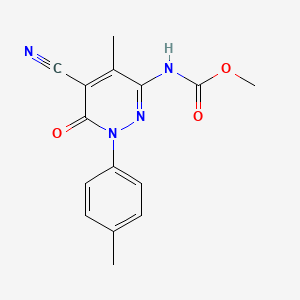
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)
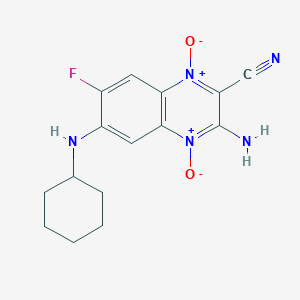
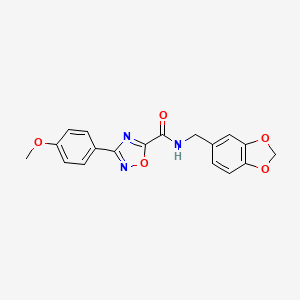
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
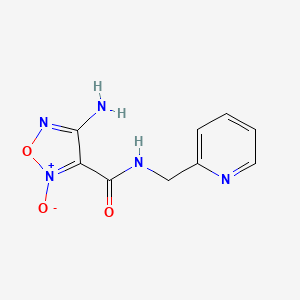
![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
